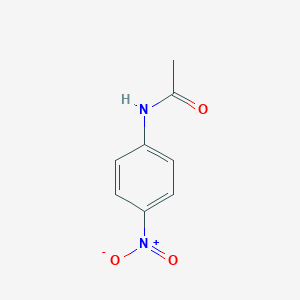

N-(4-Nitrophenyl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRLPDFELNCFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059290 | |

| Record name | Acetamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-04-1 | |

| Record name | N-(4-Nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3B066365 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Nitrophenyl)acetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key synthetic intermediate in the production of various dyes, pharmaceuticals, and other organic compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a foundational understanding of this important chemical entity.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂) in a para position (1,4) to each other.[1][2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 4-Nitroacetanilide, p-Nitroacetanilide, N-Acetyl-4-nitroaniline[3][4] |

| CAS Number | 104-04-1[3][5] |

| Molecular Formula | C₈H₈N₂O₃[5] |

| Molecular Weight | 180.16 g/mol [3] |

| InChI | InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)[5] |

| InChIKey | NQRLPDFELNCFHW-UHFFFAOYSA-N[5] |

| SMILES | CC(=O)NC1=CC=C(C=C1)--INVALID-LINK--[O-][3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It typically appears as a yellow crystalline solid.[2]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Yellow to green-yellow or green-brown solid[1][6] |

| Melting Point | 213-216 °C[1][7] |

| Boiling Point | 312.97 °C (rough estimate)[6] |

| Solubility | Partially soluble in water and chloroform; soluble in ethanol.[1] Water solubility: 2.2 g/L at room temperature.[6][8] |

| pKa | 13.91 ± 0.70 (Predicted)[6] |

| LogP | 1.66[9][10] |

| Density | 1.34 g/cm³[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| FTIR (cm⁻¹) | 3275.52 - 3903 (amide N-H stretch), 1678.79 (C=O stretch), 1559.12 and 1540.40 (N=O stretch of nitro group)[11] |

| UV/Vis (λ_max) | 315.78 nm, 223.45 nm, 201.39 nm[1] |

| ¹H NMR | Data available, refer to spectral databases.[12][13] |

| ¹³C NMR | Data available, refer to spectral databases.[12][13] |

| Mass Spec. (m/z) | Molecular ion peak at m/z = 181.1 [M+H]⁺. Characteristic fragment peaks at m/z = 43, 77.1, 107.1, 123.1, and 138.1.[1][2] |

Experimental Protocols

Synthesis of this compound via Nitration of Acetanilide

This protocol details the laboratory synthesis of this compound through the electrophilic aromatic substitution of acetanilide.[1][14]

Materials and Reagents:

-

Acetanilide (C₈H₉NO)

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Acetanilide: In a flask, dissolve 6.75 g of N-phenylacetamide (acetanilide) in 10 ml of glacial acetic acid with stirring.[1]

-

Addition of Sulfuric Acid: Carefully add 10 ml of concentrated sulfuric acid to the solution. The mixture may warm up.[1]

-

Cooling: Place the flask in an ice bath and cool the solution to 5 °C.[1]

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.[1]

-

Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 20 °C. Continuous stirring is essential during this exothermic addition.[1][2]

-

Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[1]

-

Precipitation: Pour the reaction mixture into a beaker containing 50 ml of water and 30 g of crushed ice to precipitate the crude this compound.[1]

-

Isolation: Collect the yellow precipitate by vacuum filtration and wash it with cold water to remove residual acid.

Purification by Recrystallization

The crude product is purified by recrystallization from an ethanol-water mixture to obtain pure this compound.[1]

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

-

Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.[1]

-

Mobile Phase: A 50:50 mixture of ethyl acetate and hexane is a suitable eluent.[1]

-

Visualization: Under a UV lamp at 254 nm.[1] The R_f value of the product should be compared to that of a standard sample.

Melting Point Determination:

-

The melting point of the purified product should be determined and compared with the literature value (213-216 °C).[1] A sharp melting range indicates high purity.

Spectroscopic Analysis:

-

FTIR Spectroscopy: Acquire an IR spectrum of the product and compare the characteristic peaks (N-H, C=O, N=O stretches) with the known values.[1]

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.[1]

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression of steps.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Relevance in Drug Development

While this compound itself is primarily a synthetic intermediate, the acetamide scaffold is present in numerous biologically active molecules.[12] Derivatives of nitrophenyl compounds have shown a range of activities, including anticancer and antimicrobial effects. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for biological screening in drug discovery programs.

The following diagram illustrates a hypothetical workflow for leveraging this compound in a drug discovery context.

Caption: A generalized workflow for drug discovery starting from this compound.

Safety Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important organic compound with well-defined chemical and physical properties. This guide provides a detailed overview of its structure, properties, and synthesis, offering a practical resource for laboratory work. Its role as a versatile precursor makes it a compound of continued interest in the fields of chemical synthesis and medicinal chemistry. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.

References

- 1. jcbsc.org [jcbsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSRS [precision.fda.gov]

- 5. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. This compound [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

p-nitroacetanilide CAS number and molecular weight

This guide provides essential technical information for researchers, scientists, and drug development professionals working with p-nitroacetanilide. It covers key physical properties, detailed experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow.

Core Properties of p-Nitroacetanilide

p-Nitroacetanilide, also known as N-(4-nitrophenyl)acetamide, is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical formula is C₈H₈N₂O₃.[1]

The fundamental physicochemical properties of p-nitroacetanilide are summarized in the table below for easy reference.

| Property | Value |

| CAS Registry Number | 104-04-1[1][2][3][4] |

| Molecular Weight | 180.16 g/mol [2][4][5] |

| Melting Point | 214-216 °C[1][2] |

Experimental Protocols

A standard laboratory procedure for the synthesis of p-nitroacetanilide involves the electrophilic nitration of acetanilide, followed by purification via recrystallization.

This protocol details the nitration of acetanilide to produce p-nitroacetanilide as the major product, alongside a smaller quantity of the ortho isomer.[3][6]

Materials and Reagents:

-

Acetanilide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Beakers (various sizes)

-

Dropping funnel

-

Ice bath

-

Stirring rod

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolution of Acetanilide: In a beaker, dissolve 3g of finely powdered acetanilide in glacial acetic acid. Gentle warming may be applied to ensure complete dissolution.[3]

-

Cooling: Cool the resulting solution in an ice bath. Slowly and carefully add concentrated sulfuric acid with constant stirring.[3][4]

-

Nitration: While maintaining the temperature below 10°C, add fuming nitric acid dropwise using a dropping funnel.[2][3] Constant stirring is crucial during this step to control the exothermic reaction and prevent excessive nitration.[2]

-

Reaction Quenching: After the addition of nitric acid is complete, allow the mixture to stand at room temperature for approximately 30 minutes.[3] Subsequently, pour the reaction mixture onto about 100g of crushed ice and stir well to precipitate the crude p-nitroacetanilide.[2][3]

-

Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[3]

The crude product is purified by recrystallization from ethanol to separate the desired p-nitroacetanilide from the more soluble ortho-isomer and other impurities.[3][6]

Procedure:

-

Dissolution: Transfer the crude p-nitroacetanilide to a beaker and add the minimum amount of hot ethanol required to dissolve the solid completely.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[7] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[8]

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.[8]

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.[9] Allow the crystals to air dry completely on a watch glass or in a desiccator.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis and purification of p-nitroacetanilide.

Caption: Electrophilic aromatic substitution mechanism for p-nitroacetanilide synthesis.

References

- 1. scribd.com [scribd.com]

- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. magritek.com [magritek.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 7. amherst.edu [amherst.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Solubility of N-(4-Nitrophenyl)acetamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Nitrophenyl)acetamide (also known as p-nitroacetanilide) in a range of common organic solvents. The data presented is crucial for professionals in research and development, particularly in the pharmaceutical industry, where solubility is a critical parameter for process development, formulation, and drug delivery.

Core Solubility Data

The solubility of this compound has been experimentally determined in fifteen different organic solvents at temperatures ranging from 278.15 K to 323.15 K.[1] The data, expressed as mole fraction, is summarized in the table below.

| Solvent | Temperature (K) | Solubility (Mole Fraction, x₁) |

| N-methyl pyrrolidone | 278.15 | 0.2987 |

| 283.15 | 0.3275 | |

| 288.15 | 0.3582 | |

| 293.15 | 0.3910 | |

| 298.15 | 0.4261 | |

| 303.15 | 0.4636 | |

| 308.15 | 0.5038 | |

| 313.15 | 0.5469 | |

| 318.15 | 0.5932 | |

| 323.15 | 0.6429 | |

| N,N-dimethylformamide | 278.15 | 0.2915 |

| 283.15 | 0.3198 | |

| 288.15 | 0.3500 | |

| 293.15 | 0.3822 | |

| 298.15 | 0.4166 | |

| 303.15 | 0.4534 | |

| 308.15 | 0.4927 | |

| 313.15 | 0.5348 | |

| 318.15 | 0.5799 | |

| 323.15 | 0.6282 | |

| 1,4-dioxane | 278.15 | 0.0463 |

| 283.15 | 0.0549 | |

| 288.15 | 0.0648 | |

| 293.15 | 0.0762 | |

| 298.15 | 0.0893 | |

| 303.15 | 0.1043 | |

| 308.15 | 0.1215 | |

| 313.15 | 0.1411 | |

| 318.15 | 0.1634 | |

| 323.15 | 0.1887 | |

| Ethyl acetate | 278.15 | 0.0218 |

| 283.15 | 0.0264 | |

| 288.15 | 0.0318 | |

| 293.15 | 0.0382 | |

| 298.15 | 0.0456 | |

| 303.15 | 0.0543 | |

| 308.15 | 0.0644 | |

| 313.15 | 0.0761 | |

| 318.15 | 0.0896 | |

| 323.15 | 0.1052 | |

| n-heptanol | 278.15 | 0.0048 |

| 283.15 | 0.0058 | |

| 288.15 | 0.0070 | |

| 293.15 | 0.0084 | |

| 298.15 | 0.0101 | |

| 303.15 | 0.0121 | |

| 308.15 | 0.0145 | |

| 313.15 | 0.0173 | |

| 318.15 | 0.0206 | |

| 323.15 | 0.0245 | |

| Acetonitrile | 278.15 | 0.0163 |

| 283.15 | 0.0195 | |

| 288.15 | 0.0232 | |

| 293.15 | 0.0276 | |

| 298.15 | 0.0328 | |

| 303.15 | 0.0389 | |

| 308.15 | 0.0461 | |

| 313.15 | 0.0545 | |

| 318.15 | 0.0644 | |

| 323.15 | 0.0760 | |

| n-butanol | 278.15 | 0.0089 |

| 283.15 | 0.0108 | |

| 288.15 | 0.0130 | |

| 293.15 | 0.0156 | |

| 298.15 | 0.0187 | |

| 303.15 | 0.0224 | |

| 308.15 | 0.0267 | |

| 313.15 | 0.0318 | |

| 318.15 | 0.0378 | |

| 323.15 | 0.0448 | |

| n-propanol | 278.15 | 0.0084 |

| 283.15 | 0.0101 | |

| 288.15 | 0.0122 | |

| 293.15 | 0.0146 | |

| 298.15 | 0.0175 | |

| 303.15 | 0.0209 | |

| 308.15 | 0.0249 | |

| 313.15 | 0.0296 | |

| 318.15 | 0.0352 | |

| 323.15 | 0.0418 | |

| Ethanol | 278.15 | 0.0075 |

| 283.15 | 0.0091 | |

| 288.15 | 0.0110 | |

| 293.15 | 0.0132 | |

| 298.15 | 0.0158 | |

| 303.15 | 0.0189 | |

| 308.15 | 0.0226 | |

| 313.15 | 0.0269 | |

| 318.15 | 0.0320 | |

| 323.15 | 0.0380 | |

| Isopropanol | 278.15 | 0.0062 |

| 283.15 | 0.0075 | |

| 288.15 | 0.0091 | |

| 293.15 | 0.0109 | |

| 298.15 | 0.0131 | |

| 303.15 | 0.0157 | |

| 308.15 | 0.0188 | |

| 313.15 | 0.0225 | |

| 318.15 | 0.0268 | |

| 323.15 | 0.0320 | |

| Methanol | 278.15 | 0.0063 |

| 283.15 | 0.0076 | |

| 288.15 | 0.0092 | |

| 293.15 | 0.0111 | |

| 298.15 | 0.0133 | |

| 303.15 | 0.0159 | |

| 308.15 | 0.0190 | |

| 313.15 | 0.0227 | |

| 318.15 | 0.0271 | |

| 323.15 | 0.0323 | |

| Isobutanol | 278.15 | 0.0055 |

| 283.15 | 0.0067 | |

| 288.15 | 0.0081 | |

| 293.15 | 0.0097 | |

| 298.15 | 0.0116 | |

| 303.15 | 0.0139 | |

| 308.15 | 0.0166 | |

| 313.15 | 0.0198 | |

| 318.15 | 0.0236 | |

| 323.15 | 0.0281 | |

| Ethylene glycol | 278.15 | 0.0016 |

| 283.15 | 0.0020 | |

| 288.15 | 0.0024 | |

| 293.15 | 0.0029 | |

| 298.15 | 0.0035 | |

| 303.15 | 0.0042 | |

| 308.15 | 0.0051 | |

| 313.15 | 0.0061 | |

| 318.15 | 0.0073 | |

| 323.15 | 0.0088 | |

| Water | 278.15 | 0.000015 |

| 283.15 | 0.000018 | |

| 288.15 | 0.000022 | |

| 293.15 | 0.000027 | |

| 298.15 | 0.000033 | |

| 303.15 | 0.000040 | |

| 308.15 | 0.000049 | |

| 313.15 | 0.000060 | |

| 318.15 | 0.000073 | |

| 323.15 | 0.000089 | |

| Cyclohexane | 278.15 | 0.000012 |

| 283.15 | 0.000015 | |

| 288.15 | 0.000018 | |

| 293.15 | 0.000022 | |

| 298.15 | 0.000027 | |

| 303.15 | 0.000033 | |

| 308.15 | 0.000041 | |

| 313.15 | 0.000050 | |

| 318.15 | 0.000062 | |

| 323.15 | 0.000076 |

Experimental Protocol: Equilibrium Shake-Flask Method

The solubility data presented in this guide was obtained using the widely accepted equilibrium shake-flask method.[1][2] This technique is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.

Principle:

An excess amount of the solid solute, this compound, is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant, and the solution is considered saturated. The concentration of the solute in the supernatant is then determined analytically.

Detailed Methodology:

-

Preparation of Saturated Solutions: An excess of solid this compound is added to a sealed container (e.g., a scintillation vial or a jacketed glass vessel) containing a known mass or volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is established with a saturated solution.

-

Equilibration: The sealed containers are placed in a constant-temperature environment, such as a thermostated water bath or an orbital shaker with temperature control. The mixtures are agitated for a predetermined duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.[2] The optimal equilibration time can be determined through preliminary experiments by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample may be employed.

-

Sampling and Dilution: A sample of the clear supernatant is carefully withdrawn using a syringe. To prevent any undissolved solid particles from being transferred, the syringe is often fitted with a filter (e.g., a 0.22 µm PTFE filter).[2] The collected sample is then accurately diluted with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method used for quantification.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for this purpose. A calibration curve is generated using standard solutions of known concentrations of this compound to accurately quantify the solute concentration in the experimental samples.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] this compound possesses both polar (the nitro and amide groups) and non-polar (the benzene ring) characteristics. Its solubility in a particular solvent is a result of the interplay of intermolecular forces between the solute and solvent molecules.

Caption: Logical relationship of factors influencing the dissolution process.

The diagram above illustrates the key energetic contributions that determine the extent of solubility. For dissolution to occur, the energy required to overcome the interactions between solute molecules (lattice energy) and between solvent molecules must be compensated by the energy released from the formation of new interactions between solute and solvent molecules (solvation energy).

The experimental data clearly shows that this compound exhibits the highest solubility in polar aprotic solvents like N-methyl pyrrolidone and N,N-dimethylformamide. This is attributed to the strong dipole-dipole interactions between the polar functional groups of the solute and these solvents. The solubility is significantly lower in non-polar solvents like cyclohexane and in protic solvents with strong hydrogen bonding networks like water and ethylene glycol, where the solute's ability to disrupt the solvent-solvent interactions is less favorable.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

Spectroscopic Analysis of N-(4-Nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-(4-Nitrophenyl)acetamide, a key intermediate in synthesizing various organic compounds. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain these spectra.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing a quantitative basis for its structural identification and characterization.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Characteristic |

| 3275-3903 | N-H (Amide) | Stretch |

| 1678 | C=O (Amide I) | Stretch |

| 1559, 1540 | N=O (Nitro group) | Asymmetric Stretch |

| 847, 748 | C-H (Aromatic) | Bending |

Table 1: Key IR absorption bands for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -COCH₃ |

| ~7.7 | Doublet | 2H | Aromatic protons |

| ~8.2 | Doublet | 2H | Aromatic protons |

| ~10.4 | Singlet | 1H | -NH |

Table 2: ¹H NMR data for this compound.

¹³C NMR Spectra

| Chemical Shift (δ) ppm | Assignment |

| ~24 | -COCH₃ |

| ~119 | Aromatic CH |

| ~125 | Aromatic CH |

| ~143 | Aromatic C-NO₂ |

| ~145 | Aromatic C-NH |

| ~169 | C=O (Amide) |

Table 3: ¹³C NMR data for this compound.

Mass Spectrometry (MS)

| m/z Ratio | Ion Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 138 | [M - NO₂]⁺ |

| 123 | |

| 107 | |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Table 4: Mass spectrometry fragmentation data for this compound.[2] The molecular weight of this compound is 180.16 g/mol .[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method) A small amount of the solid this compound sample (1-2 mg) is finely ground using an agate mortar and pestle.[5] This is then mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[5] The mixture is then compressed in a pellet die using a hydraulic press to form a thin, transparent pellet.[5]

Data Acquisition The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[5] A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Approximately 10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.[8] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[9] The tube is capped and gently shaken to ensure the sample is fully dissolved.[8]

Data Acquisition The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[8] For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[10]

Mass Spectrometry (MS)

Sample Introduction and Ionization The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[11]

Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11][12] A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.[11] The peak with the highest m/z ratio usually corresponds to the molecular ion (M⁺).[13]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. jcbsc.org [jcbsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 4. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of N-(4-Nitrophenyl)acetamide from Acetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-nitrophenyl)acetamide from acetanilide, a classic example of electrophilic aromatic substitution. The document details the underlying chemical mechanism, presents quantitative data for the materials involved, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity for researchers, scientists, and professionals in drug development. This synthesis is a critical process in the production of various fine chemicals, including intermediates for dyes and pharmaceuticals.

Introduction

The nitration of acetanilide to produce this compound, also known as p-nitroacetanilide, is a fundamental and illustrative reaction in organic chemistry.[1] It demonstrates the principles of electrophilic aromatic substitution, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The acetamido group (-NHCOCH₃) of acetanilide is a moderately activating and ortho-, para-directing group.[2] Due to steric hindrance from the acetamido group, the para-substituted product, this compound, is the major isomer formed.[2] This regioselectivity makes the reaction a valuable method for introducing a nitro group at a specific position on the benzene ring. The product serves as a key intermediate in the synthesis of various organic compounds, including p-nitroaniline and other derivatives used in the pharmaceutical and dye industries.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from acetanilide proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.

Generation of the Nitronium Ion

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[3] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich benzene ring of acetanilide acts as a nucleophile and attacks the nitronium ion. The acetamido group, being an activating group, increases the electron density of the ring, facilitating the attack. The attack occurs preferentially at the para position due to the directing effect of the acetamido group and steric hindrance at the ortho positions.[2] This step results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[4]

Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group.[2] This restores the aromaticity of the ring and yields the final product, this compound.

Quantitative Data

A summary of the physical and chemical properties of the key reactants and the product is provided in the table below for easy reference and comparison.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Acetanilide | C₈H₉NO | 135.17[2][5] | 114.3[1][2] | White, flaky solid[2] |

| This compound | C₈H₈N₂O₃ | 180.16[6][7] | 213-216[8] | Yellowish, crystalline solid |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from acetanilide. It is imperative to handle all concentrated acids with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Laboratory Procedure

This protocol is a standard method for the nitration of acetanilide.

Materials:

-

Acetanilide: 5.0 g

-

Glacial Acetic Acid: 5.0 mL

-

Concentrated Sulfuric Acid (H₂SO₄): 10.0 mL

-

Concentrated Nitric Acid (HNO₃): 2.0 mL

-

Crushed Ice: ~100 g

-

Ethanol (for recrystallization)

Procedure:

-

In a 100 mL flask, dissolve 5.0 g of acetanilide in 5.0 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

-

Cool the flask in an ice bath. Slowly and carefully add 10.0 mL of concentrated sulfuric acid to the acetanilide solution with constant stirring.

-

In a separate test tube, prepare the nitrating mixture by cautiously adding 2.0 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the cooled acetanilide solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition by using the ice bath and stirring continuously.[9]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes.

-

Pour the reaction mixture slowly and with stirring onto about 100 g of crushed ice in a beaker.

-

The crude this compound will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals of this compound.[9]

Protocol 2: Alternative Procedure with Fuming Nitric Acid

This protocol utilizes fuming nitric acid for the nitration.

Materials:

-

Acetanilide: 3.0 g

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Crushed Ice: ~100 g

-

Ethyl Alcohol (for recrystallization)

Procedure:

-

Dissolve 3.0 g of finely powdered acetanilide in glacial acetic acid in a beaker.[10]

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[10]

-

In a separate container, prepare the nitrating mixture using fuming nitric acid and concentrated sulfuric acid, ensuring it is well-chilled.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 20 °C.[10]

-

After the addition is complete, let the mixture stand at room temperature for 30 minutes.[10]

-

Pour the mixture into a beaker containing 100 g of crushed ice to precipitate the product.[10]

-

Filter the crystals and wash with cold water.[10]

-

Recrystallize the crude product from ethyl alcohol to obtain pure this compound.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes in the synthesis of this compound.

Caption: Reaction mechanism for the nitration of acetanilide.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetanilide is a robust and well-established method for the regioselective nitration of an aromatic ring. This guide has provided an in-depth technical overview of the reaction mechanism, essential quantitative data, and detailed experimental protocols. The provided visualizations offer a clear and concise representation of the chemical pathway and the laboratory workflow. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this reaction is crucial for the preparation of key chemical intermediates. Careful adherence to the experimental procedures, particularly with respect to temperature control and the handling of corrosive reagents, is paramount for a successful and safe synthesis.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Acetanilide (C8h9no) - Desicca Chemicals [desiccantsmanufacturers.com]

- 3. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 4. p-Nitroacetanilide Study Material [unacademy.com]

- 5. Acetanilide [ghtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of N-(4-Nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-nitrophenyl)acetamide, a key intermediate in the production of various dyes, pharmaceuticals, and other organic compounds.[1][2] The synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of acetanilide.[3][4] This document details the underlying chemical principles, experimental protocols, and relevant data to aid researchers in their scientific endeavors.

Core Concepts: Electrophilic Aromatic Substitution

The synthesis of this compound from acetanilide is achieved through the nitration of the aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4][5] The acetamido group (-NHCOCH₃) on the acetanilide molecule is an activating, ortho-, para-directing group.[3][4] This means it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product.[1][4]

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Experimental Protocols

The following is a detailed methodology for the laboratory synthesis of this compound, compiled from established procedures.[3][6][7][8]

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid (or Fuming Nitric Acid)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Acetanilide: In a beaker, dissolve 3 grams of finely powdered acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary to facilitate complete dissolution.[6]

-

Cooling: Cool the resulting solution in an ice bath.

-

Addition of Sulfuric Acid: Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid to the cooled solution.[6] It is crucial to maintain a low temperature during this addition.

-

Preparation of Nitrating Mixture: In a separate container, carefully prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring. The temperature of the reaction mixture must be maintained below 10°C, and ideally between 0-5°C, to prevent over-nitration and the formation of unwanted byproducts.[3][8][9]

-

Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction mixture to stand at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.[6]

-

Precipitation: Pour the reaction mixture slowly and with stirring onto 100-200 grams of crushed ice in a separate beaker. This will cause the crude this compound to precipitate out of the solution as a solid.[3][6]

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[6]

-

Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot ethanol. The ortho-isomer, which is formed as a minor byproduct, is more soluble in ethanol and will remain in the filtrate, allowing for the isolation of the purer para-isomer.[6][7]

-

Drying and Characterization: Dry the purified crystals and determine the yield and melting point.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Acetanilide | C₈H₉NO | 135.17 | 114.3 | White solid |

| This compound | C₈H₈N₂O₃ | 180.16 | 213-216 | Yellow crystalline solid |

References for data: Acetanilide Melting Point[9], this compound Molecular Formula and Molar Mass[10][11], this compound Melting Point[2][11], this compound Appearance[2].

| Spectroscopic Data for this compound | |

| FTIR (cm⁻¹) | 3275-3903 (N-H stretch, amide), 1678 (C=O stretch) |

| UV-Vis (λₘₐₓ, nm) | 315.78, 223.45, 201.39 |

| Mass Spectrum (m/z) | 181.1 (M+H)⁺, characteristic fragments at 138.1, 123.1, 107.1, 77.1, 43 |

References for spectroscopic data: FTIR, UV-Vis, and Mass Spectrum data are based on information from a study on the synthesis and characterization of this compound.[2][12]

Visualizations

Reaction Mechanism:

Caption: Electrophilic aromatic substitution mechanism for the nitration of acetanilide.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jcbsc.org [jcbsc.org]

- 3. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. magritek.com [magritek.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. researchgate.net [researchgate.net]

The Decisive Role of Sulfuric Acid in the Regioselective Nitration of Acetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of sulfuric acid in the electrophilic aromatic substitution reaction of acetanilide nitration. A cornerstone of introductory organic chemistry, this reaction also serves as a fundamental model for understanding regioselectivity in the synthesis of aromatic compounds, a crucial aspect of drug development and materials science. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of product distribution, underscoring the indispensable role of sulfuric acid in directing the reaction's outcome.

Executive Summary

The nitration of acetanilide to produce nitroacetanilide isomers is a classic example of electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions profoundly influences the regiochemical outcome, specifically the ratio of ortho to para isomers. This guide elucidates that the presence of concentrated sulfuric acid is not merely catalytic but is instrumental in generating the highly electrophilic nitronium ion (NO₂⁺) and in favoring the formation of the para isomer due to steric and electronic factors. In contrast, nitration in the absence of sulfuric acid, using reagents like acetyl nitrate, leads to a dramatic shift in regioselectivity, favoring the ortho product. Understanding and controlling this selectivity is paramount for the efficient synthesis of specifically substituted aromatic compounds.

The Underlying Chemistry: An Electrophilic Aromatic Substitution

The nitration of acetanilide is a two-step electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) of acetanilide is an activating, ortho, para-directing group. This means it increases the rate of reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to itself.

The Pivotal Role of Sulfuric Acid: Generation of the Nitronium Ion

Concentrated sulfuric acid plays a dual, critical role in this reaction. Firstly, it acts as a powerful dehydrating agent. Secondly, and more importantly, it protonates nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2] Nitric acid alone is not a sufficiently strong electrophile to readily react with the aromatic ring of acetanilide.

The formation of the nitronium ion can be represented by the following equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [1]

This equilibrium lies far to the right in the strongly acidic medium provided by concentrated sulfuric acid, ensuring a high concentration of the nitronium ion necessary for the reaction to proceed efficiently.

The logical relationship for the generation of the electrophile is visualized below:

Caption: Formation of the nitronium ion.

The Reaction Mechanism

Once generated, the nitronium ion is attacked by the electron-rich π-system of the acetanilide ring. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The acetamido group, being an ortho, para-director, stabilizes the carbocation more effectively when the attack occurs at the ortho or para positions.

In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroacetanilide product.

The general workflow of the reaction is depicted in the following diagram:

Caption: Experimental workflow for acetanilide nitration.

Quantitative Analysis of Isomer Distribution

The presence of sulfuric acid significantly influences the ratio of ortho to para isomers. While the acetamido group activates both positions, the bulky nature of the substituent and the reaction intermediate in the highly polar sulfuric acid medium leads to a steric hindrance at the ortho positions.[3] This results in the preferential formation of the para isomer.

In contrast, when nitration is carried out without sulfuric acid, for instance, using acetyl nitrate generated in situ from nitric acid and acetic anhydride, the reaction conditions are less polar, and the nature of the electrophile is different. This leads to a dramatic shift in the product ratio, with the ortho isomer becoming the major product.[4][5]

The following table summarizes the quantitative data on the isomer distribution under different nitrating conditions.

| Nitrating Agent/System | Sulfuric Acid Present? | ortho-Nitroacetanilide (%) | para-Nitroacetanilide (%) | Predominant Isomer | Reference(s) |

| Conc. HNO₃ + Conc. H₂SO₄ | Yes | ~10-20% | ~80-90% | para | [6][7] |

| Acetyl Nitrate (HNO₃ + Acetic Anhydride) | No | >90% | <10% | ortho | [5] |

| Nitronium Tetrafluoroborate (NO₂BF₄) | No | Predominantly ortho | Minor | ortho | [4] |

Table 1: Isomer Distribution in the Nitration of Acetanilide under Various Conditions

This data clearly demonstrates that sulfuric acid is the key determinant of regioselectivity in this reaction, favoring para substitution.

Detailed Experimental Protocols

The following are representative experimental protocols for the nitration of acetanilide, highlighting the different outcomes based on the presence or absence of sulfuric acid.

Protocol for para-Nitroacetanilide Synthesis (with Sulfuric Acid)

This protocol is a standard laboratory procedure for the synthesis of p-nitroacetanilide.[1][8][9]

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (optional, as a solvent)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve acetanilide in glacial acetic acid or concentrated sulfuric acid.

-

Cool the mixture in an ice bath to below 10°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, maintaining the temperature below 10°C with constant stirring.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for a specified period (e.g., 30 minutes) to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from ethanol. p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide byproduct, allowing for effective separation.[1][8]

Protocol for ortho-Nitroacetanilide Synthesis (without Sulfuric Acid)

This protocol utilizes acetyl nitrate as the nitrating agent to favor the formation of o-nitroacetanilide.[4][5]

Materials:

-

Acetanilide

-

Acetic Anhydride

-

100% Nitric Acid

-

Ice

Procedure:

-

Dissolve acetanilide in a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add 100% nitric acid dropwise while maintaining a low temperature. This generates acetyl nitrate in situ.

-

After the addition, allow the reaction to proceed at a low temperature for a specified time.

-

Pour the reaction mixture onto ice to precipitate the crude product.

-

Collect the product by filtration and wash with cold water.

-

Further purification can be achieved by chromatography or fractional crystallization.

Signaling Pathways and Logical Relationships in DOT Language

The following diagram illustrates the mechanistic pathways leading to the formation of both ortho and para isomers, highlighting the resonance stabilization of the sigma complexes.

Caption: Pathways for ortho and para nitration.

Conclusion

The use of concentrated sulfuric acid in the nitration of acetanilide is a classic and powerful method for the regioselective synthesis of p-nitroacetanilide. Its primary role is to generate the potent electrophile, the nitronium ion, which is essential for the reaction to proceed at a practical rate. Furthermore, the highly polar and acidic environment created by sulfuric acid favors the formation of the para isomer due to steric hindrance at the ortho positions. Conversely, the absence of sulfuric acid and the use of alternative nitrating agents like acetyl nitrate dramatically shifts the regioselectivity towards the ortho isomer. This profound influence of sulfuric acid on the reaction outcome provides a valuable lesson in the control of chemical reactions, a principle of utmost importance in the fields of chemical research, and particularly in the synthesis of pharmaceuticals and other fine chemicals where isomeric purity is a critical parameter.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Sciencemadness Discussion Board - o-nitroaniline by orthoselektive nitration from acetanilide or sulfanilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. ivypanda.com [ivypanda.com]

- 7. ukessays.com [ukessays.com]

- 8. magritek.com [magritek.com]

- 9. Aromatic Nitration [cs.gordon.edu]

N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(4-Nitrophenyl)acetamide, a key chemical intermediate. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, targeting professionals in research and development.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in its identification.

| Type | Name/Identifier |

| Preferred IUPAC Name | This compound |

| CAS Number | 104-04-1 |

| Other Names & Synonyms | 4-Nitroacetanilide |

| p-Nitroacetanilide | |

| N-Acetyl-4-nitroaniline | |

| p-Acetamidonitrobenzene | |

| Acetanilide, 4'-nitro- | |

| 4'-Nitroacetanilide | |

| 1-Acetylamino-4-nitrobenzene | |

| N-(p-Nitrophenyl)acetamide | |

| NSC 1315 |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₃ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | Yellow to green to brown solid (powder or lumps) | [3] |

| Melting Point | 215-218 °C | [1][3] |

| Boiling Point | 408.9 °C | [1] |

| Density | 1.34 g/cm³ | [1] |

| Solubility | Soluble in ethanol and acetic acid; sparingly soluble in water. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis of this compound via Nitration of Acetanilide

This protocol describes the synthesis of this compound through the electrophilic aromatic substitution (nitration) of acetanilide.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Ice

Equipment:

-

Erlenmeyer flask

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid.

-

Carefully add 10 mL of concentrated sulfuric acid to the solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 100 mL of cold water.

-

The crude this compound will precipitate as a yellow solid.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash it with several portions of cold deionized water.

-

Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

-

Determine the melting point of the purified product to assess its purity.

Characterization Techniques

Purpose: To monitor the progress of the reaction and assess the purity of the final product.

Procedure:

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase: A 1:1 (v/v) mixture of ethyl acetate and hexane.

-

Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).

-

Development: Spot the samples on the TLC plate and develop the plate in a chamber saturated with the mobile phase.

-

Visualization: Visualize the spots under a UV lamp at 254 nm. The starting material (acetanilide) and the product (this compound) will have different Rf values.

Purpose: For quantitative analysis and purity determination of this compound.

Procedure:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For mass spectrometry detection, a volatile buffer like formic acid can be added.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 315 nm.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute to an appropriate concentration.

Purpose: To identify the functional groups present in the synthesized compound.

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

N-H stretching (amide): ~3300-3100 cm⁻¹

-

C=O stretching (amide): ~1670 cm⁻¹

-

N-O stretching (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

Purpose: To elucidate the chemical structure of this compound.

Procedure:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Aromatic protons will appear in the range of δ 7.5-8.5 ppm.

-

The amide proton (N-H) will appear as a singlet around δ 10.5 ppm (in DMSO-d₆).

-

The methyl protons of the acetyl group will appear as a singlet around δ 2.1 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the amide will be around δ 169 ppm.

-

Aromatic carbons will appear in the range of δ 115-150 ppm.

-

The methyl carbon of the acetyl group will be around δ 24 ppm.

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Utilize an electron ionization (EI) or electrospray ionization (ESI) source.

-

The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 180 or 181, respectively.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities, metabolic fate, or signaling pathways directly involving this compound. Its primary role is established as a precursor and intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] While the broader class of acetamides exhibits a wide range of biological activities, further research is required to elucidate the specific pharmacological or toxicological profile of this compound.

Visualizations

The following diagrams illustrate the synthesis reaction and the experimental workflow for the preparation and analysis of this compound.

Caption: Synthesis of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide on the Physical and Thermal Properties of p-Nitroacetanilide

This technical guide provides a comprehensive overview of the physical appearance and melting point of p-nitroacetanilide (N-(4-nitrophenyl)acetamide), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Appearance

p-Nitroacetanilide is a solid organic compound that typically presents as a crystalline powder.[3] The appearance of the compound is highly dependent on its purity.

-

Crude Product : The unpurified product, often obtained directly from the nitration of acetanilide, is generally a yellow solid.[4][5]

-

Purified Product : Upon purification, typically through recrystallization from ethanol, p-nitroacetanilide forms well-defined crystals.[6][7] These crystals are variously described as light yellow, cream-colored, colorless, or white-green.[2][4][5][6] The crystalline form can be needle-like or prismatic.[6][8] The presence of impurities, particularly the starting material or the ortho-isomer (o-nitroacetanilide), can impart a more intense yellow or even brownish-green hue.[3][4]

Melting Point

The melting point is a critical parameter for assessing the purity of p-nitroacetanilide. A sharp melting range close to the literature value indicates a high degree of purity. The presence of impurities, such as o-nitroacetanilide or residual acids from synthesis, will typically cause a depression and broadening of the melting point range.[4]

Table 1: Reported Melting Points of p-Nitroacetanilide

| Melting Point (°C) | Source Type |

|---|---|

| 213 - 215 | Sigma-Aldrich (Supplier)[9] |

| 214 - 216 | Chemical Handbook[8] |

| 215 | Unacademy (Educational)[3] |

| 212.0 - 218.0 | Thermo Fisher Scientific (Supplier)[10] |

| 214 | Laboratory Manual[11] |

| 215 | Wikipedia[2] |

The accepted melting point for pure p-nitroacetanilide is consistently reported in the range of 213-216 °C.[8][9]

Experimental Protocol: Melting Point Determination

This section details a standard methodology for determining the melting point of p-nitroacetanilide using a capillary melting point apparatus.

3.1 Materials and Apparatus

-

Purified p-nitroacetanilide crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

3.2 Procedure

-

Sample Preparation : Ensure the p-nitroacetanilide sample is completely dry.[12] Place a small amount of the crystals into a mortar and grind them into a fine powder. This ensures uniform packing and heat transfer.

-

Capillary Tube Packing : Tap the open end of a capillary tube into the powdered sample to force a small amount of the powder into the tube. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup : Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation :

-

If the approximate melting point is known (around 214 °C), rapidly heat the apparatus to about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Carefully observe the sample.

-

-

Data Recording :

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.

-

-

Purity Assessment : A pure sample should exhibit a sharp melting range of 1-2 °C. A broader range suggests the presence of impurities.[4]

Workflow for Sample Purification and Analysis

The purity of p-nitroacetanilide is paramount for accurate melting point determination. The primary contaminant from its synthesis is the ortho-isomer, o-nitroacetanilide, which is removed by recrystallization due to its higher solubility in ethanol.[12][13] The following diagram illustrates the logical workflow from the crude product to final analysis.

References

- 1. collegedunia.com [collegedunia.com]

- 2. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 3. p-Nitroacetanilide Study Material [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. magritek.com [magritek.com]

- 6. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 7. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 8. Nitroacetanilide [drugfuture.com]

- 9. 4-硝基乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. A13539.06 [thermofisher.com]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. ivypanda.com [ivypanda.com]

An In-depth Technical Guide to the Safe Handling of N-(4-Nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for N-(4-Nitrophenyl)acetamide (also known as 4'-Nitroacetanilide), a common intermediate in organic synthesis. The information is intended to supplement standard Safety Data Sheets (SDSs) and provide researchers, scientists, and drug development professionals with a detailed resource for the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow to yellow-green or green-brown solid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₃ | [2][3] |

| Molecular Weight | 180.16 g/mol | [2][4] |

| CAS Number | 104-04-1 | [2][5] |

| Appearance | Yellow or yellow-green powder | [1] |

| Odor | Odorless | [1] |

| Melting Point | 215-217 °C | [1] |

| Boiling Point | 100 °C | [1] |

| Solubility | Soluble in hot water and organic solvents. | [1] |

| Stability | Stable under normal conditions. | [6] |

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Most safety data sheets indicate that no acute toxicity information is available for the product.[6] One source indicates a rat LDLo (Lethal Dose Low, the lowest dose of a substance that has been reported to cause death in a particular animal species) for the intraperitoneal route as 500 mg/kg.

It is crucial to handle this compound with care, assuming it may have significant toxicity until more comprehensive data becomes available.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][7]

GHS Classification:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][7]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][7]

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Handling Precautions and Experimental Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines a logical workflow for selecting the necessary protective equipment.

Experimental Protocols

Protocol for Preparing a Solution of this compound:

-

Preparation: Don all required PPE as determined by your risk assessment (see Figure 1). Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry beaker on a balance inside the fume hood. Carefully weigh the desired amount of this compound into the beaker. Avoid creating dust.

-

Dissolution: Add the solvent to the beaker. If necessary, gently warm the mixture on a hot plate with stirring to aid dissolution. Be aware that the compound is more soluble in hot water and organic solvents.[1]

-

Transfer: Once dissolved, allow the solution to cool to room temperature before transferring it to a labeled storage container.

-

Cleaning: Decontaminate the work area and any equipment used.

Protocol for Handling Spills:

-

Evacuation and Notification: In the event of a spill, immediately evacuate the area and notify your supervisor and institutional safety office.

-

Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.

-

Cleanup:

-

Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.

Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for safe storage and handling.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[1]

-

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

The following diagram illustrates the key incompatibilities of this compound.

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials.[8] Flinn Scientific suggests a storage pattern of Organic #2, with alcohols, glycols, amines, and amides.[1]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations.[1] One suggested disposal method is Flinn Suggested Disposal Method #18b.[1]

First Aid Measures

In the event of exposure to this compound, follow these first aid measures and seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8]

-